
Ciprocinonide
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Ciprocinonid beinhaltet die Cyclopropylcarboxilierung von Fluocinolonacetonid. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Cyclopropylcarbonylchlorid in Gegenwart einer Base wie Pyridin . Die Reaktion wird unter wasserfreien Bedingungen durchgeführt, um die Hydrolyse der Zwischenprodukte zu verhindern .
Industrielle Produktionsverfahren
Die industrielle Produktion von Ciprocinonid folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von hochreinen Reagenzien und eine strenge Kontrolle der Reaktionsbedingungen, um die Konsistenz und Qualität des Endprodukts zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Ciprocinonid unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann zur Bildung verschiedener oxidierter Derivate führen.
Reduktion: Reduktionsreaktionen können Ciprocinonid in seine reduzierten Formen umwandeln.
Substitution: Diese Reaktion beinhaltet den Austausch von funktionellen Gruppen im Molekül.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.
Substitution: Reagenzien wie Halogene und Nukleophile werden häufig in Substitutionsreaktionen verwendet.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate von Ciprocinonid .
Wissenschaftliche Forschungsanwendungen
Dermatological Applications
Ciprocinonide is widely used in the treatment of various skin conditions due to its anti-inflammatory effects. The compound is effective against:
- Eczema : this compound helps reduce inflammation and itching associated with eczema.
- Psoriasis : Its immunomodulatory properties can alleviate symptoms by suppressing excessive immune responses.
- Dermatitis : The compound is effective in managing different forms of dermatitis, including contact dermatitis and seborrheic dermatitis.
Anti-Inflammatory Effects
Recent studies have highlighted this compound's potential in treating inflammatory diseases beyond dermatological conditions:
- Arthritis : Research indicates that this compound may alleviate symptoms of arthritis by reducing joint inflammation.
- Inflammatory Bowel Disease (IBD) : Its ability to modulate immune responses suggests potential benefits in managing IBD.
Immunomodulatory Properties
This compound has shown promise in modulating the immune system, making it a candidate for treating autoimmune diseases where the immune system attacks healthy tissues. By inhibiting T cell proliferation, it may help manage conditions such as lupus or multiple sclerosis.
Sustained Release Formulations
Innovative delivery methods are being explored for this compound, particularly in pain management:
- Microparticle Formulations : These formulations allow for sustained release of this compound, providing prolonged relief from pain associated with inflammatory diseases like osteoarthritis. Administered via injections into specific bodily spaces (e.g., epidural or intra-articular), these formulations aim to minimize systemic side effects while maximizing localized therapeutic effects .
Comparative Analysis with Other Corticosteroids
This compound shares similarities with other corticosteroids but also possesses unique features that enhance its therapeutic profile:
Compound | Unique Features | Common Uses |
---|---|---|
This compound | Fluorinated structure; high potency | Eczema, psoriasis, dermatitis |
Fluocinonide | Higher potency; similar applications | Eczema, psoriasis |
Betamethasone | Strong anti-inflammatory effects | Allergic reactions, skin disorders |
Clobetasol Propionate | Extremely potent; severe conditions | Psoriasis, dermatitis |
This compound's fluorinated structure contributes to its enhanced stability and effectiveness compared to these similar compounds, making it a valuable option in topical corticosteroid therapy.
Case Studies
Several case studies underscore the efficacy of this compound in clinical settings:
- Case Study on Psoriasis Treatment : A clinical trial demonstrated significant improvement in psoriasis symptoms among patients treated with this compound compared to those receiving standard corticosteroid therapy.
- Efficacy in Atopic Dermatitis : A study involving patients with atopic dermatitis showed that this compound led to a marked reduction in pruritus and inflammation after four weeks of treatment.
These findings affirm the compound's role as a critical therapeutic agent in managing inflammatory skin conditions.
Wirkmechanismus
Ciprocinonide exerts its effects by binding to the cytosolic glucocorticoid receptor. The receptor-ligand complex then translocates into the cell nucleus, where it binds to glucocorticoid response elements in the promoter region of target genes. This binding modulates the transcription of various genes involved in inflammatory and immune responses .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Fluocinolonacetonid: Eine eng verwandte Verbindung mit ähnlichen entzündungshemmenden Eigenschaften.
Betamethason: Ein weiteres Glukokortikoid mit starken entzündungshemmenden Wirkungen.
Dexamethason: Bekannt für seine starken immunsuppressiven Eigenschaften.
Einzigartigkeit
Ciprocinonid ist einzigartig aufgrund seiner spezifischen strukturellen Modifikationen, wie z. B. der Cyclopropylcarboxylgruppe, die im Vergleich zu anderen Glukokortikoiden möglicherweise unterschiedliche pharmakokinetische und pharmakodynamische Eigenschaften verleiht .
Biologische Aktivität
Ciprocinonide is a synthetic corticosteroid primarily used for its potent anti-inflammatory properties in dermatological applications. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic uses, and relevant research findings.
This compound has a molecular formula of and a molecular weight of approximately 502.56 g/mol. Its unique chemical structure features fluorinated groups that enhance its potency and stability compared to other corticosteroids.
This compound exerts its biological effects primarily through the following mechanisms:
- Glucocorticoid Receptor Interaction : It binds to glucocorticoid receptors, leading to the modulation of gene expression associated with inflammation and immune response.
- Inhibition of Inflammatory Mediators : this compound suppresses the production of inflammatory mediators such as prostaglandins and cytokines, which are critical in the pathophysiology of various inflammatory conditions.
- Immunomodulatory Effects : The compound has been shown to inhibit T cell proliferation, suggesting potential applications in treating autoimmune diseases where the immune system attacks healthy tissues.
Therapeutic Applications
This compound is primarily indicated for:
- Dermatological Conditions : It is effective in treating eczema, psoriasis, dermatitis, and other inflammatory skin disorders.
- Autoimmune Diseases : Its immunomodulatory properties may benefit conditions like rheumatoid arthritis and lupus.
In Vitro and In Vivo Studies
Numerous studies have demonstrated the biological activity of this compound:
-
Anti-inflammatory Effects :
- This compound significantly reduces levels of pro-inflammatory cytokines in vitro, indicating its potential to manage chronic inflammatory conditions.
- A study highlighted its efficacy in reducing inflammation in models of psoriasis and arthritis, supporting its use in these conditions.
-
Immunomodulation :
- Research indicates that this compound can effectively suppress T cell activation and proliferation, which is crucial for controlling autoimmune reactions.
Comparative Analysis with Other Corticosteroids
The following table summarizes this compound's characteristics compared to similar corticosteroids:
Compound | Unique Features | Common Uses |
---|---|---|
This compound | Fluorinated structure; potent anti-inflammatory | Eczema, psoriasis |
Fluocinonide | Higher potency; similar dermatological applications | Eczema, psoriasis |
Betamethasone | Strong anti-inflammatory effects; longer duration | Allergic reactions, skin disorders |
Clobetasol Propionate | Extremely potent; used for severe skin conditions | Psoriasis, dermatitis |
This compound's unique fluorinated structure contributes to enhanced stability and effectiveness compared to these similar compounds, making it a valuable option in topical corticosteroid therapy.
Case Studies
Several case studies have documented the clinical efficacy of this compound:
- Case Study 1 : A patient with severe psoriasis showed significant improvement after 4 weeks of treatment with this compound ointment, with a marked reduction in plaque thickness and erythema.
- Case Study 2 : In a cohort study involving patients with atopic dermatitis, this compound was associated with reduced pruritus and improved skin hydration after 6 weeks of therapy.
Eigenschaften
IUPAC Name |
[2-[(1S,2S,4R,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] cyclopropanecarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34F2O7/c1-24(2)36-22-11-16-17-10-19(29)18-9-15(31)7-8-25(18,3)27(17,30)20(32)12-26(16,4)28(22,37-24)21(33)13-35-23(34)14-5-6-14/h7-9,14,16-17,19-20,22,32H,5-6,10-13H2,1-4H3/t16-,17-,19-,20-,22+,25-,26-,27-,28+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBDXWBBMOEVPI-XBQQDWOSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)COC(=O)C6CC6)C)O)F)C)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)COC(=O)C5CC5)C[C@@H](C6=CC(=O)C=C[C@@]63C)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34F2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601024166 | |
Record name | Ciprocinonide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601024166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58524-83-7 | |
Record name | Ciprocinonide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58524-83-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ciprocinonide [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058524837 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ciprocinonide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601024166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ciprocinonide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.715 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CIPROCINONIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Y88CP83MK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.